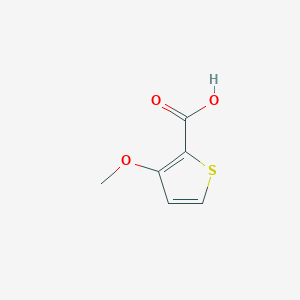

3-Methoxythiophene-2-carboxylic acid

描述

Significance of Thiophene (B33073) Heterocycles in Chemical Sciences

Thiophene is a five-membered, sulfur-containing heterocyclic compound that has attracted considerable attention in chemical sciences due to its distinct structure and wide-ranging applications. numberanalytics.comwisdomlib.org The thiophene ring, with its molecular formula C₄H₄S, is an aromatic system, a critical factor contributing to its stability and reactivity. numberanalytics.comnumberanalytics.com Discovered in the late 19th century as a component of coal tar, it has since become a fundamental building block in organic chemistry. numberanalytics.com

The significance of thiophene in modern chemical research is extensive. Its derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com In the field of medicinal chemistry, the thiophene scaffold is considered a "privileged" structure due to its versatile pharmacophoric properties and its presence in numerous FDA-approved drugs. nih.gov Thiophene-based compounds have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties. nih.govcognizancejournal.com

Furthermore, in materials science, thiophene-based polymers like polythiophene are highly valued for their unique electronic properties. numberanalytics.com These materials function as conducting polymers, making them suitable for applications in electronics, organic photovoltaics, sensors, and organic light-emitting diodes (OLEDs). numberanalytics.comnih.gov The versatility of thiophene in undergoing various chemical reactions, such as electrophilic substitution and cross-coupling reactions, allows for the synthesis of complex and functionally diverse molecules. numberanalytics.com

Overview of Carboxylic Acid Functionalities in Thiophene Scaffolds

The incorporation of a carboxylic acid group onto a thiophene scaffold produces thiophene carboxylic acids, a class of compounds that serve as highly versatile intermediates in organic synthesis. The carboxylic acid functionality can be strategically positioned on the thiophene ring, allowing for the precise construction of more complex molecular architectures. researchgate.net

Thiophene carboxylic acids are crucial building blocks for creating a variety of derivatives. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides, providing access to a broad spectrum of chemical entities. mdpi.combeilstein-journals.org For instance, thiophene carboxamides, synthesized from thiophene carboxylic acids, are being investigated for their potential as antiproliferative agents in cancer research. mdpi.comnih.gov A notable example of their application in pharmaceuticals is thiophene-2-carboxylic acid, which is a precursor to Suprofen, an active ingredient in certain eye drops. wikipedia.org These compounds are also key components in the development of new insecticides and other agrochemicals. beilstein-journals.org

Research Context of 3-Methoxythiophene-2-carboxylic Acid

Within the broader class of thiophene derivatives, this compound is a specific compound that serves as a valuable intermediate and building block in various research and industrial applications. Its structure is characterized by a thiophene ring with a carboxylic acid group at the 2-position and a methoxy (B1213986) group at the 3-position. This methoxy group imparts unique electronic properties and can enhance the compound's solubility in polar solvents.

The primary role of this compound in academic and industrial research is as a starting material for the synthesis of more complex molecules. It is utilized in the creation of pharmaceuticals, agrochemicals, and specialty chemicals such as dyes. In the field of materials science, it is used in the production of conductive polymers. The compound is commercially available from multiple suppliers, underscoring its relevance in synthetic chemistry. Research has explored its use as a monomer in the synthesis of polyamides. biosynth.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 60166-83-8 biosynth.comscbt.com |

| Molecular Formula | C₆H₆O₃S scbt.com |

| Molecular Weight | ~158.18 g/mol biosynth.comscbt.com |

| Appearance | Solid cymitquimica.com |

| Boiling Point | 295.7 °C biosynth.com |

| Flash Point | 181 °C biosynth.com |

| IUPAC Name | This compound |

Structure

3D Structure

属性

IUPAC Name |

3-methoxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c1-9-4-2-3-10-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSMRBBQCHSDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363279 | |

| Record name | 3-methoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60166-83-8 | |

| Record name | 3-methoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxythiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methoxythiophene 2 Carboxylic Acid and Its Precursors

Strategies for Thiophene (B33073) Ring Functionalization and Carboxylation

Functionalizing the thiophene ring, particularly at the 2-position, is a critical step in the synthesis of 3-methoxythiophene-2-carboxylic acid. Methodologies often involve the creation of a nucleophilic carbon atom at the desired position, which can then react with an electrophilic carbon source to form the carboxylic acid.

A well-established method for introducing a carboxylic acid group onto an aromatic ring is through the carbonation of an organometallic intermediate. This process typically involves two main steps: the formation of a highly reactive organometallic compound (like an organolithium or Grignard reagent) followed by its reaction with carbon dioxide.

For the synthesis of thiophene-based carboxylic acids, the reaction of thiophene with butyl lithium yields 2-lithiothiophene. wikipedia.org This powerful nucleophile readily reacts with electrophiles. Specifically, bubbling carbon dioxide gas through a solution of the organometallic intermediate at room temperature leads to the formation of the corresponding carboxylate. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final carboxylic acid. This approach has been successfully applied to the synthesis of various halogenated 2-thiophenecarboxylic acids from their corresponding halogenated thiophenes. beilstein-journals.org

Table 1: Synthesis of Thiophene Carboxylic Acids via Carbonation

| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |

| Halogenated Thiophene | MeMgBr or n-BuLi | CO₂ | Halogenated 2-Thiophenecarboxylic acid | beilstein-journals.org |

| 3-Methoxythiophene (B46719) | n-BuLi | CO₂ | This compound | Inferred from wikipedia.org |

This interactive table summarizes the key components of the carbonation reaction for synthesizing thiophene carboxylic acids.

While effective, the use of highly reactive organolithium reagents requires stringent anhydrous conditions and careful handling.

Palladium-catalyzed reactions offer a powerful and versatile alternative for the synthesis of carboxylic acids. These methods can introduce a carbonyl group directly onto the thiophene ring, often under milder conditions than traditional organometallic routes.

Direct C-H bond activation and carbonylation represent a state-of-the-art approach. Recent studies have demonstrated the successful catalytic carbonylation of thiophenes using a palladium acetate (B1210297) [Pd(OAc)₂] catalyst. rsc.orgresearchgate.net A key innovation in this process is the use of a binary CO/CO₂ gas system, where pressurized carbon dioxide helps to suppress the thermal decomposition of the active palladium catalyst, thereby improving its longevity and efficiency. rsc.orgresearchgate.net This allows for high conversion rates with catalyst loadings as low as 1 mol%. rsc.orgresearchgate.net

Another palladium-catalyzed method involves the carbonylation of halogenated thiophene precursors. For instance, 2,4-dibromo-3-methylthiophene (B6597321) can be converted to 4-bromo-3-methyl-2-thiophenecarboxylic acid using a palladium catalyst under carbon monoxide pressure. beilstein-journals.org This reaction often employs a chelating diphosphine ligand, such as 1,3-bis(diphenylphosphino)propane (B126693) (DPPP), to enhance the catalyst's activity and stability. beilstein-journals.org

Table 2: Palladium-Catalyzed Carbonylation of Thiophene Derivatives

| Substrate | Catalyst System | CO Source | Product | Key Feature | Reference |

| Thiophenes/Furans | Pd(OAc)₂ / p-Benzoquinone | CO/CO₂ | Thiophene/Furan Carboxylic Acids | CO₂ suppresses catalyst decomposition | rsc.orgresearchgate.net |

| 2,4-Dibromo-3-methylthiophene | Pd(OAc)₂ or Pd/C / DPPP | CO | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | Can use heterogeneous Pd/C catalyst | beilstein-journals.org |

This interactive table highlights different palladium-catalyzed carbonylation strategies for producing thiophene carboxylic acids.

Oxidation reactions can be employed either to construct the thiophene ring itself or to modify its substituents. While the thiophene ring is relatively stable to oxidizing agents, side chains can be oxidized to form carboxylic acid groups. pharmaguideline.com The oxidation of thiophene itself can occur at the sulfur atom, leading to thiophene S-oxides and S,S-dioxides, which are useful intermediates in subsequent reactions like Diels-Alder cycloadditions. wikipedia.orgresearchgate.net

A novel oxidative method for synthesizing 2-thiophenecarboxylic acid derivatives involves the reaction of thiophenes with a carbon tetrachloride-methanol system in the presence of a catalyst such as VO(acac)₂, Fe(acac)₃, or Mo(CO)₆. semanticscholar.orgresearchgate.net The proposed mechanism involves the oxidation of methanol (B129727) to generate reactive intermediates like methyl hypochlorite (B82951) and formaldehyde. These intermediates then react with the thiophene ring, leading to the formation of a 2-oxymethylthiophene, which is subsequently oxidized to the carboxylic acid. semanticscholar.org This method has shown good yields (44–85%) for a variety of substituted thiophenes. semanticscholar.org

Multicomponent Reaction Protocols for Thiophene-based Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. The Gewald reaction is a classic and widely used MCR for the synthesis of polysubstituted 2-aminothiophenes. pharmaguideline.comderpharmachemica.com This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. derpharmachemica.com

While the direct synthesis of this compound via a Gewald-type reaction is not straightforward, the 2-aminothiophene products can serve as versatile intermediates. The amino group can be subsequently removed or transformed, and the ester group at the 3-position can be hydrolyzed to a carboxylic acid. The flexibility of the Gewald reaction allows for the creation of a diverse library of substituted thiophenes by varying the starting carbonyl compound and α-cyanoester. derpharmachemica.com Strategic modifications and further synthetic steps could potentially adapt this methodology for the synthesis of precursors to this compound.

Green Chemistry Principles in the Synthesis of Thiophene Carboxylic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. derpharmachemica.comnih.gov In the context of thiophene synthesis, this involves developing methodologies that use environmentally benign solvents, reduce energy consumption, and avoid toxic reagents and metal catalysts. rsc.org

Significant efforts have been directed towards developing metal-free synthetic routes for thiophenes to avoid the environmental and economic issues associated with transition metal catalysts. organic-chemistry.org One such approach involves the reaction of substituted buta-1-enes with potassium sulfide (B99878), which proceeds via the cleavage of multiple C-H bonds to form the thiophene ring in an atom-economical fashion. organic-chemistry.org

Another green, metal-free strategy is the thioannulation of Morita-Baylis-Hillman acetates of acetylenic aldehydes with potassium thioacetate. This base-promoted reaction proceeds through a tandem sequence to yield substituted thiophenes. organic-chemistry.org Furthermore, the use of elemental sulfur with alkynols in a dehydration and sulfur cyclization reaction provides a direct, metal-free pathway to substituted thiophenes. organic-chemistry.org These methods, while not directly producing this compound, contribute to a growing toolbox of environmentally friendly techniques for creating the core thiophene structure, which can then be functionalized further. nih.goveurekaselect.com

Atom Economy and Process Intensification in Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic routes for specialized chemical compounds. nih.govjocpr.com Atom economy and process intensification are two core concepts that guide the design of more efficient, safer, and environmentally benign manufacturing processes. unito.itprimescholars.com

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction, quantifying the proportion of reactant atoms that are incorporated into the desired product. researchgate.netrsc.org An ideal reaction would have 100% atom economy, where all atoms from the starting materials are found in the final product, generating no waste byproducts. primescholars.com

More advanced methods aim to improve this metric. For example, direct C-H carboxylation, where a C-H bond on the thiophene ring is directly converted to a carboxylic acid group using CO2, represents a significant improvement. mdpi.com This approach, often facilitated by a suitable catalyst and base system, can eliminate the need for halogenation and organometallic intermediates, thereby increasing atom economy by minimizing byproduct formation. mdpi.com

| Synthetic Step | Traditional Route (e.g., Grignard) | Atom-Economical Route (e.g., Direct C-H Carboxylation) | Major Byproducts |

|---|---|---|---|

| Introduction of Carboxyl Group | Carboxylation of a Grignard Reagent | Direct reaction with CO₂ | Magnesium halide salts (Traditional) |

| Precursor Activation | Halogenation (e.g., Bromination) | None required (C-H bond is used directly) | Halide waste (Traditional) |

Process Intensification

Process intensification refers to the development of novel reactors and processing techniques that offer dramatic improvements in chemical manufacturing, leading to smaller, cleaner, safer, and more energy-efficient processes. frontiersin.orgresearchgate.net A key strategy in this area is the transition from traditional batch reactors to continuous flow systems. unito.it

Continuous flow synthesis offers numerous advantages for the production of this compound and its precursors:

Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given time, which significantly reduces the risks associated with highly exothermic reactions or the use of hazardous reagents and intermediates. durham.ac.uk

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tube reactors allows for precise temperature control and efficient mixing, often leading to higher yields, better selectivity, and shorter reaction times. unito.it

Facilitated Use of Gases: Reactions involving gases, such as carboxylation with CO2, are particularly well-suited for flow chemistry. Specialized reactors, like tube-in-tube gas permeable membrane reactors, allow for the efficient and safe introduction of gas into a liquid reaction stream under controlled pressure, maximizing the gas-liquid interface and driving the reaction to completion. durham.ac.uk

The synthesis of carboxylic acids via carboxylation of organolithium or Grignard reagents has been successfully translated to continuous flow systems, demonstrating quantitative conversion and high purity of the product while avoiding the hazards of handling large quantities of pyrophoric reagents in batch mode. durham.ac.uk

Directed C-H Functionalization Strategies for Thiophene Carboxylic Acid Derivatives

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com This strategy involves the selective transformation of a C-H bond into a new C-C or C-heteroatom bond. nih.gov In the context of thiophene carboxylic acid derivatives, the carboxylate group can act as a directing group, guiding the functionalization to a specific position on the thiophene ring.

The carboxylate moiety is considered a weakly coordinating directing group, which can be advantageous. It can guide a transition metal catalyst, typically palladium, to a nearby C-H bond (ortho-position), facilitating its cleavage and subsequent reaction with a coupling partner. nih.gov The control of regioselectivity is a primary challenge in the functionalization of heterocycles like thiophene, which often have multiple C-H bonds with similar reactivity. mdpi.com

Palladium-catalyzed direct arylation is a prominent example of this strategy. thieme-connect.comacs.orgoup.com In these reactions, a C-H bond on the thiophene ring is coupled with an aryl halide. For a substrate like this compound, the directing effect of the carboxylate group at the C2 position would typically be expected to influence functionalization at the C3 position. However, the inherent reactivity of the thiophene ring, where the C5 position is often highly susceptible to electrophilic attack and C-H activation, plays a crucial role. acs.org

Research has shown that for many 2-substituted thiophenes, palladium-catalyzed direct arylation proceeds with high regioselectivity at the C5 position, even without a strong directing group. acs.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving the desired outcome. For instance, phosphine-free Pd(OAc)2 systems have proven effective for the C5 arylation of various substituted thiophenes. acs.org

| Thiophene Substrate Type | Reaction Type | Typical Catalyst/Reagents | Position of Functionalization | Key Findings/Observations |

|---|---|---|---|---|

| Thiophene-2-carboxylic acids | Directed Olefination | Ru catalyst | C3 | Vinylated products are formed without decarboxylation. |

| 2-Sulfonylthiophenes | Direct Arylation | Pd(OAc)₂, KOAc | C5 | High regioselectivity is achieved with low catalyst loading (0.1-0.5 mol%). acs.org |

| 3-(Methylsulfinyl)thiophenes | Direct Arylation | Pd(dba)₂ | C2 and C5 | Reaction conditions can be tuned to achieve selective mono-arylation at C2 or diarylation at C2 and C5. thieme-connect.com |

| Generic Thiophenes | Direct Arylation | Pd(OAc)₂, K₂CO₃, Toluene | C2 | Presence of a ligand can increase regioselectivity for the C2 position. mdpi.com |

By employing directing groups that can be turned "on" or "off," such as those sensitive to pH, chemists can achieve sequential functionalization, creating complex substitution patterns on the thiophene core that would be difficult to access through classical methods. nih.govacs.org This approach provides a powerful means of generating molecular diversity from medicinally relevant scaffolds like thiophene carboxylic acids. nih.gov

Chemical Reactivity and Derivatization Pathways of 3 Methoxythiophene 2 Carboxylic Acid

Esterification and Amidation Reactions

The carboxylic acid group of 3-methoxythiophene-2-carboxylic acid is readily converted into esters and amides, which are common intermediates in the synthesis of pharmaceuticals and other functional materials. These transformations can be achieved through several standard synthetic methodologies.

Esterification: Esterification is a fundamental reaction for protecting the carboxylic acid or modifying the compound's solubility and reactivity. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. researchgate.net This is a reversible process, and to drive the equilibrium towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. researchgate.netmdpi.com

Alternatively, esters can be formed under basic conditions via an SN2 reaction. This involves deprotonating the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile, attacking a primary alkyl halide. mdpi.com For more sensitive substrates or when milder conditions are required, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, can be employed. researchgate.net Another efficient method involves the use of phosphorus oxychloride (POCl₃) to facilitate the reaction between the carboxylic acid and an alcohol, which can proceed at room temperature for primary alcohols. organic-chemistry.org

Amidation: Amidation reactions are crucial for creating the amide bond, a key linkage in many biologically active molecules, including polyamides. researchgate.net The most direct method for forming an amide from a carboxylic acid is often challenging and requires high temperatures. Therefore, the carboxylic acid is typically activated first. A common strategy is to convert the carboxylic acid into a more reactive acyl chloride by treating it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting 3-methoxythiophene-2-carbonyl chloride can then readily react with a primary or secondary amine in the presence of a base to yield the corresponding amide. researchgate.net Peptide coupling reagents, such as DCC, can also be used to facilitate the direct condensation of the carboxylic acid with an amine, forming the amide bond and dicyclohexylurea as a byproduct.

Table 1: Common Methods for Esterification and Amidation

| Transformation | Method | Key Reagents | General Conditions |

|---|---|---|---|

| Esterification | Fischer-Speier Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol |

| SN2 Alkylation | Base (e.g., NaOH), Alkyl Halide (e.g., CH₃I) | Formation of carboxylate followed by reaction with halide | |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild, room temperature conditions | |

| POCl₃-Mediated | Alcohol, POCl₃ | Room temperature for primary alcohols | |

| Amidation | Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Two-step process, generally high yielding |

| Peptide Coupling | Amine, Coupling Agent (e.g., DCC) | Direct condensation under mild conditions |

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is an aromatic heterocycle that is generally more reactive towards electrophilic substitution than benzene (B151609). The outcome of such reactions on this compound is dictated by the directing effects of the substituents.

Electrophilic Substitution: The C3-methoxy group is a powerful activating, ortho, para-directing group, while the C2-carboxylic acid group is a deactivating, meta-directing group. The activating effect of the methoxy (B1213986) group enhances the electron density of the ring, particularly at the C2 and C4 positions (ortho) and the C5 position (para). The carboxylic acid group withdraws electron density, deactivating the ring, and directs incoming electrophiles to the C4 and C5 positions (meta).

In the case of this compound, the powerful para-directing effect of the C3-methoxy group and the meta-directing effect of the C2-carboxylic acid group are synergistic, both strongly favoring electrophilic attack at the C5 position. The activating nature of the methoxy group typically outweighs the deactivating effect of the carboxylic acid, making the ring susceptible to reactions such as halogenation and nitration, which are expected to occur with high regioselectivity at the C5 position. For instance, bromination using N-bromosuccinimide (NBS) or nitration using a mixture of nitric and sulfuric acids would be predicted to yield the 5-bromo and 5-nitro derivatives, respectively.

Nucleophilic Substitution: Nucleophilic aromatic substitution on an electron-rich ring like thiophene is generally difficult and requires the presence of a good leaving group (such as a halogen) and strong electron-withdrawing groups to activate the ring. While the carboxylic acid group is electron-withdrawing, direct nucleophilic substitution on the unsubstituted this compound ring is not a common reaction pathway. Such transformations are more relevant in the synthesis of its derivatives, for example, the palladium-catalyzed carbonylation of a halogenated 3-methoxythiophene (B46719) to introduce the carboxylic acid function. beilstein-journals.org

Transformations Involving the Carboxylic Acid Moiety

Beyond ester and amide formation, the carboxylic acid group can undergo other significant transformations, such as reduction and decarboxylation.

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, (3-methoxthiophen-2-yl)methanol. This transformation requires strong reducing agents due to the low reactivity of the carboxyl group. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, readily reducing carboxylic acids to alcohols under mild conditions. commonorganicchemistry.comlibretexts.org Another class of reagents suitable for this reduction are boranes, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂), which can offer better selectivity in the presence of other reducible functional groups like esters. commonorganicchemistry.com Catalytic hydrogenation of carboxylic acids to alcohols is also possible but typically requires harsh conditions, including high pressures and temperatures, and specialized catalysts. libretexts.org

Decarboxylation: Decarboxylation, the removal of the carboxyl group as carbon dioxide, from heteroaromatic carboxylic acids can be achieved, though it often requires specific conditions. Thermal decarboxylation is most facile for acids with an electron-withdrawing group at the β-position (e.g., β-keto acids), a feature not present in this molecule. masterorganicchemistry.com For other aromatic and heteroaromatic carboxylic acids, decarboxylation can be promoted by metal catalysts, such as silver carbonate in the presence of acetic acid, or through copper-catalyzed protodecarboxylation protocols. organic-chemistry.org Without such catalysis, the C-C bond between the thiophene ring and the carboxyl group is generally stable, and high temperatures would be required for decarboxylation.

Table 2: Key Transformations of the Carboxylic Acid Moiety

| Transformation | Product | Common Reagents | Notes |

|---|---|---|---|

| Reduction | (3-methoxthiophen-2-yl)methanol | LiAlH₄; BH₃·THF | Requires strong reducing agents. |

| Decarboxylation | 3-methoxythiophene | Heat, Metal Catalysts (e.g., Ag₂CO₃) | Generally requires harsh conditions or catalysis. |

Synthesis of Heterocyclic Fused Systems Incorporating Thiophene Carboxylic Acid

This compound and its derivatives serve as versatile precursors for the synthesis of thieno-fused heterocyclic systems, which are scaffolds of interest in medicinal chemistry and materials science. By introducing other reactive functional groups onto the thiophene ring or the initial carboxylic acid derivative, intramolecular cyclization reactions can be orchestrated to build new rings fused to the thiophene core.

A prominent example is the construction of the thieno[3,2-b]pyridine ring system. This can be achieved starting from a 3-aminothiophene-2-carboxylate derivative, which can be cyclized with appropriate reagents to form a fused pyridinone ring. Further chemical modifications can then be used to generate a variety of substituted thieno[3,2-b]pyridines. mdpi.comnih.gov

Similarly, derivatives of 3-aminothiophene-2-carbonitrile (B1278636) or 2-carboxamide (B11827560) can be used to construct fused pyrimidine (B1678525) rings, leading to pyridothienopyrimidines . These multi-ring systems are built by reacting the aminothiophene precursor with reagents like triethyl orthoformate, followed by condensation with hydrazines or other binucleophiles to complete the fused pyrimidine ring. researchgate.net The synthesis of these complex scaffolds highlights the utility of the substituted thiophene core as a foundational element for building molecular complexity.

Table 3: Examples of Fused Heterocyclic Systems

| Starting Material Type | Fused System | General Synthetic Strategy |

|---|---|---|

| 3-Aminothiophene-2-carboxylate | Thieno[3,2-b]pyridinone | Intramolecular cyclization or condensation with a C3 building block. |

| 3-Aminothiophene-2-carbonitrile | Pyridothienopyrimidine | Cyclocondensation with orthoformates and hydrazines. |

| 2-Alkynylthioanisoles (related scaffold) | 3-Acylbenzothiophenes | Radical cascade cyclization with α-oxocarboxylic acids. rsc.org |

Comprehensive Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-Methoxythiophene-2-carboxylic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide insight into their local electronic environment. For this compound, the methoxy (B1213986) group (-OCH₃) protons are typically observed as a sharp singlet in the range of δ 3.8–4.0 ppm. The protons on the thiophene (B33073) ring resonate further downfield, generally between δ 6.5–7.5 ppm, due to the aromatic nature of the ring. The acidic proton of the carboxylic acid group is highly deshielded and characteristically appears as a broad singlet at a chemical shift greater than 10 ppm, often between 10–12 ppm. libretexts.org The integration of these signals confirms the number of protons in each environment, and the coupling patterns, if any, would reveal the connectivity of the protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is significantly deshielded and typically resonates in the range of 160-180 ppm. libretexts.org The carbons of the thiophene ring and the methoxy group will have distinct chemical shifts, allowing for the complete assignment of the carbon framework of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |

| Thiophene Ring (-CH=) | 6.5 - 7.5 | Doublet/Doublet |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (-C=O) | 160 - 180 |

| Thiophene Ring (-C=) | 110 - 150 |

| Methoxy (-OCH₃) | 55 - 65 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions corresponding to the carboxylic acid and methoxy groups, as well as the thiophene ring.

A very broad and strong absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. orgchemboulder.com The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to an intense, sharp peak typically found in the range of 1760-1690 cm⁻¹. orgchemboulder.com The presence of conjugation with the thiophene ring may shift this peak to a slightly lower wavenumber.

The C-O stretching vibration of the carboxylic acid is expected to appear in the 1320-1210 cm⁻¹ region. orgchemboulder.com Additionally, characteristic absorptions for the C-O-C stretching of the methoxy group and the C-S stretching of the thiophene ring will be present, further confirming the molecular structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Methoxy | C-O-C Stretch | ~1250 and ~1050 | Medium to Strong |

| Thiophene Ring | C-H Stretch | ~3100 | Medium |

| Thiophene Ring | C=C Stretch | ~1500 - 1400 | Medium |

| Thiophene Ring | C-S Stretch | ~850 - 600 | Medium to Weak |

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, with a molecular formula of C₆H₆O₃S, the expected monoisotopic mass is approximately 158.01 g/mol .

In techniques like Electrospray Ionization (ESI-MS), the compound can be readily ionized to form protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental formula.

Electron ionization (EI) mass spectrometry typically leads to more extensive fragmentation. The fragmentation pattern of this compound is expected to show characteristic losses. A prominent fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, and the loss of the carboxyl group (•COOH), leading to an [M-45]⁺ peak. libretexts.org Further fragmentation of the thiophene ring can also occur, providing additional structural confirmation.

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of this compound. A common approach involves reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol (B129727) with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form. Detection is typically achieved using a UV detector, with a wavelength of around 254 nm being suitable for the aromatic thiophene ring. This method allows for the separation of the target compound from starting materials, by-products, and other impurities, enabling accurate purity determination, often aiming for ≥95%.

While the direct analysis of carboxylic acids by Gas Chromatography (GC) can be challenging due to their polarity and potential for thermal degradation, derivatization can make them amenable to GC-MS analysis. Esterification of the carboxylic acid group, for instance by reaction with an alcohol in the presence of an acid catalyst, converts it into a more volatile and thermally stable ester. This derivative can then be analyzed by GC-MS, which provides both retention time data for separation and a mass spectrum for identification. colostate.edu GC-MS is particularly useful for identifying and quantifying volatile impurities.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer powerful capabilities for the analysis of complex mixtures and the definitive identification of compounds.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples an HPLC system with an NMR spectrometer. This allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column, providing unambiguous structural information for each separated component without the need for off-line isolation.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) utilizes smaller stationary phase particles in the chromatography column, leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov When coupled with a mass spectrometer, UPLC-MS provides rapid and highly sensitive analysis, enabling the detection and identification of trace-level impurities and degradation products in samples of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of a molecule, which in turn dictates its geometry and electronic characteristics.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometry and calculate various electronic properties. nih.gov

| Parameter | Method | Application to Thiophene (B33073) Analogs | Reference |

| Molecular Geometry | DFT (B3LYP) | Optimization of bond lengths and angles for thiophene carboxylic acids. | nih.gov |

| Vibrational Spectra | DFT (B3LYP) | Calculation of theoretical FT-IR spectra to compare with experimental data. | nih.gov |

| Electronic Properties | TD-DFT | Simulation of UV-Vis spectra and calculation of excitation energies. | nih.gov |

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant, where each electron's movement is considered in the average field of all other electrons. usp.brlibretexts.org While DFT includes some electron correlation effects, HF does not, which can affect the accuracy of predictions. However, it serves as a crucial starting point for more advanced calculations.

In research on thiophene carboxylic acids, the HF method, particularly with larger basis sets like 6-311+G**, has been used alongside DFT to evaluate structures and energetics. nih.gov Comparing the results from both methods can provide a more comprehensive understanding of the electronic structure. For instance, HF calculations revealed a significant difference in the delocalization of the Lowest Unoccupied Molecular Orbital (LUMO) for different conformers of thiophene carboxylic acids compared to DFT methods. nih.gov This highlights how different theoretical approaches can offer unique insights into a molecule's electronic landscape.

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting how and where a molecule is likely to react. This is often achieved by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For thiophene derivatives, DFT calculations have been used to analyze these orbitals. The shapes and distributions of the HOMO and LUMO indicate where electron density is concentrated, highlighting potential sites for electrophilic or nucleophilic attack. mdpi.com

Another tool for predicting reactivity is the Molecular Electrostatic Potential (ESP) surface. The ESP map illustrates the charge distribution on the molecule's surface, identifying positive (electron-poor) and negative (electron-rich) regions. This information is critical for understanding non-covalent interactions and predicting how a molecule will interact with other reagents or a biological receptor. researchgate.net Studies on thiophene-3-carboxylic acid and 3-methylthiophene-2-carboxylic acid have used ESP analysis to explore their reactivity. nih.gov

| Reactivity Descriptor | Computational Method | Significance for Thiophene Derivatives | Reference |

| HOMO Energy | DFT, HF | Indicates electron-donating capability. | nih.govmdpi.com |

| LUMO Energy | DFT, HF | Indicates electron-accepting capability. | nih.govmdpi.com |

| HOMO-LUMO Gap | DFT, HF | Smaller gap suggests higher chemical reactivity. | mdpi.com |

| Electrostatic Potential | DFT, HF | Maps electron-rich and electron-poor regions, predicting sites for interaction. | nih.govresearchgate.net |

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. In silico SAR and Quantitative Structure-Activity Relationship (QSAR) models use computational methods to identify the chemical features responsible for a compound's pharmacological effects.

For thiophene derivatives, SAR studies have been crucial in drug discovery. The thiophene ring is often used as a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties and metabolic stability. nih.gov In silico studies on various thiophene derivatives have identified key structural requirements for activity against different biological targets. For example, QSAR models have been developed for thiophene analogs as inhibitors of polo-like kinase 1, an important cancer target. researchgate.net These models help identify which substituents on the thiophene ring enhance or diminish activity, guiding the design of more potent compounds. By analyzing contour maps from these studies, researchers can visualize regions where steric bulk, positive charge, or negative charge would be favorable for activity. researchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This method is essential in drug design for predicting the binding affinity and mode of interaction between a potential drug and its target.

Numerous docking studies have been performed on thiophene derivatives to explore their potential as therapeutic agents. Thiophene-2-carboxylic acid has been identified as a potential inhibitor against inflammation through docking simulations. nih.gov In other studies, novel thiophene derivatives were designed and docked into the active site of targets like phosphodiesterase 4D (PDE4D) to treat Chronic Obstructive Pulmonary Disease (COPD). researchgate.netzenodo.org These studies analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the protein's binding pocket. researchgate.netajol.info For instance, the carboxylic acid group is often a key pharmacophore, forming critical hydrogen bonds with receptor sites. nih.gov Such analyses are fundamental to understanding the molecular basis of a compound's activity and for optimizing its structure to improve binding affinity.

Pharmacokinetic and Pharmacodynamic Modeling (e.g., ADMET prediction)

For a compound to be a successful drug, it must not only be active against its target but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling is an in silico approach to predict these properties.

Computational tools like SwissADME and pkCSM are widely used to evaluate the drug-likeness of compounds based on descriptors such as molecular weight, lipophilicity (logP), and polar surface area. ajol.info Studies on various thiophene derivatives have utilized these tools to predict their ADMET profiles. researchgate.netajol.info Key predictions include:

Absorption: High predicted human intestinal absorption for many thiophene derivatives. ajol.info

Distribution: Predictions on blood-brain barrier (BBB) permeability. ajol.info

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, such as CYP3A4, which are crucial for drug metabolism. ajol.info

Toxicity: Prediction of potential toxicity, such as the AMES test for mutagenicity, to flag potentially harmful compounds early in the discovery process. ajol.info

These in silico predictions help prioritize compounds with favorable pharmacokinetic profiles for further experimental testing, saving significant time and resources in the drug development pipeline. nih.gov

Applications in Advanced Materials Science Research

Development of Electronic Materials Incorporating Thiophene (B33073) Carboxylic Acid Scaffolds

Thiophene carboxylic acid scaffolds, including 3-Methoxythiophene-2-carboxylic acid, are instrumental in the creation of advanced electronic materials. The carboxylic acid group offers a convenient handle for further chemical modifications, such as esterification or amidation, allowing for the fine-tuning of the material's properties. Additionally, this functional group can enhance the solubility and processability of the resulting polymers, which is a crucial aspect for their application in electronic devices. The methoxy (B1213986) group, being an electron-donating group, influences the electronic properties of the thiophene ring, which can be beneficial for creating materials with specific charge-transport characteristics.

Research into thiophene-based polymers has demonstrated their potential in a wide array of electronic applications, including conductive polymers and organic light-emitting diodes (OLEDs). The ability to modify the side chains of polythiophenes, for which this compound serves as a monomer, allows for the precise control over the polymer's electronic and physical properties.

Role in Organic Semiconductor Design

In the design of organic semiconductors, thiophene-based molecules are a cornerstone due to their excellent charge-transport properties and environmental stability. This compound serves as a key monomer in the synthesis of conjugated polymers that are the active components in many organic electronic devices. The π-conjugated system of the polythiophene backbone facilitates the movement of charge carriers (electrons and holes).

The presence of the methoxy group on the thiophene ring in poly(3-methoxythiophene) can lower the oxidation potential of the resulting polymer, which is a desirable characteristic for hole-transporting materials in organic electronic devices. Theoretical studies on polythiophene derivatives have shown that the introduction of a methoxy group can induce a red shift in the absorption spectrum, allowing for the tuning of the material's optical properties. The carboxylic acid functionality further expands the possibilities for molecular design, enabling the creation of copolymers with specific electronic structures and functionalities.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Thiophene-based polymers are widely utilized in the fabrication of OLEDs and OFETs. In OLEDs, these materials can function as the emissive layer or as charge-transporting layers. Copolymers synthesized from 3-methoxythiophene (B46719) have demonstrated photoluminescent properties, emitting light in the orange region of the visible spectrum, making them suitable for use in the emissive layer of OLEDs. The ability to tune the emission color by modifying the polymer structure is a key advantage of using organic materials. Furthermore, polymers derived from thiophene derivatives can be used as hole-transport layers (HTLs) in OLEDs, facilitating the injection and transport of positive charge carriers.

In the realm of OFETs, which are the fundamental building blocks of organic integrated circuits, thiophene-based polymers are among the most promising materials for the active semiconductor layer. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. The ordered packing of polythiophene chains, which can be influenced by the side-chain functionalities, is crucial for achieving high mobility. While specific performance data for OFETs based solely on this compound derived polymers is not extensively documented in readily available literature, the broader class of polythiophenes has shown high field-effect mobilities. The functional groups of this compound offer a pathway to engineer the intermolecular interactions and solid-state packing of the resulting polymers, which could lead to enhanced device performance.

Polymer Chemistry and Coating Formulations

The versatility of this compound extends to polymer chemistry and the development of functional coatings. It can be used as a monomer in the synthesis of a variety of polymers, including polyesters and polyamides, through reactions involving its carboxylic acid group. This allows for the incorporation of the electronically active thiophene moiety into a wide range of polymer backbones.

The resulting polymers can be designed to have specific properties, such as conductivity, electrochromism (the ability to change color upon application of an electrical potential), and photoluminescence. These properties make them suitable for applications in smart windows, sensors, and antistatic coatings. The carboxylic acid group can also be utilized to improve the adhesion of the polymer coating to various substrates. Furthermore, the synthesis of copolymers using 3-methoxythiophene allows for the creation of materials with a combination of desirable properties from different monomers, leading to advanced coating formulations with tailored functionalities. For instance, the incorporation of carboxylic acid functional groups into polymer coatings can be used to enhance their ability to adsorb certain molecules, which is relevant for sensor applications and environmental remediation.

Below is a table summarizing the key applications and the role of the functional groups of this compound in each application.

| Application Area | Role of Methoxy Group (-OCH₃) | Role of Carboxylic Acid Group (-COOH) |

| Electronic Materials | Modulates electronic properties (electron-donating) | Enables further chemical modification, improves solubility and processability |

| Organic Semiconductors | Lowers oxidation potential, influences optical properties (red shift) | Allows for copolymerization to tune electronic structure |

| OLEDs and OFETs | Contributes to photoluminescence, influences charge transport | Facilitates synthesis of hole-transport layers, allows for engineering of intermolecular interactions |

| Polymer Chemistry and Coatings | Imparts electronic activity to the polymer | Serves as a reactive site for polymerization, enhances adhesion |

Investigations in Medicinal Chemistry and Biological Research

Structure-Activity Relationship (SAR) Studies of Thiophene (B33073) Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For thiophene carboxylic acid derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. researchgate.net The thiophene ring allows for substitutions at various positions, and the nature and location of these substituents can dramatically alter the compound's interaction with biological targets. mdpi.com

Key findings from SAR studies on thiophene-2-carboxylic acid derivatives reveal that:

Substitution at the 3-position: The introduction of different functional groups at the 3-position of the thiophene-2-carboxamide scaffold significantly impacts biological activity. For instance, studies have shown that 3-amino thiophene-2-carboxamide derivatives exhibit higher antioxidant and antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts. nih.gov

Aryl Substituents: In a series of 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids designed as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, the nature of the aryl group was critical for potency. nih.gov

Methoxy (B1213986) Groups: The presence of a methoxy group has been shown to enhance the biological activity in certain thiophene-2-carboxamide derivatives. These derivatives demonstrated superior inhibition activity against various bacterial strains compared to analogues with methyl or chlorine substituents. nih.gov This highlights the importance of electron-donating groups in modulating the electronic properties of the pharmacophore for improved target interaction.

Planarity and Aromaticity: The planarity and aromatic nature of the thiophene ring are crucial for enhancing binding to receptors. nih.govmdpi.com This structural feature allows for effective stacking interactions and positioning within the active sites of proteins and enzymes.

| Substituent at 3-Position | Substituent on Aryl Moiety | Observed Biological Activity Trend |

|---|---|---|

| Amino (-NH₂) | Methoxy (-OCH₃) | Highest antioxidant and antibacterial activity |

| Hydroxy (-OH) | Methoxy (-OCH₃) | Moderate antioxidant and antibacterial activity |

| Methyl (-CH₃) | Methoxy (-OCH₃) | Lowest antioxidant and antibacterial activity |

| Amino (-NH₂) | Methyl (-CH₃) | Lower activity than methoxy-substituted analogues |

| Amino (-NH₂) | Chlorine (-Cl) | Lower activity than methoxy-substituted analogues |

Exploration of Thiophene as a Bioisosteric Replacement Strategy in Drug Design

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical and chemical properties, is a cornerstone of modern drug design. drughunter.comnih.gov The thiophene ring is widely recognized as a classical bioisostere of the benzene (B151609) ring. nih.govresearchgate.net This substitution is a valuable tactic for optimizing drug candidates by improving their physicochemical properties, metabolic stability, and binding affinity without losing the essential interactions required for biological activity. nih.gov

The rationale for using thiophene as a phenyl ring bioisostere includes:

Steric and Electronic Similarity: Thiophene maintains the steric bulk, planar structure, and π-electron cloud characteristic of a phenyl ring.

Altered Physicochemical Properties: The presence of the sulfur heteroatom modifies the electronic distribution, which can lead to altered properties such as lipophilicity (log P) and metabolism. nih.gov This can be advantageous for improving pharmacokinetic profiles.

Enhanced Receptor Interactions: The sulfur atom can participate in additional hydrogen bonding, potentially enhancing drug-receptor interactions compared to its carbocyclic counterpart. nih.gov

A notable example is the bioisosteric replacement of the benzene ring in potent GluN2B selective NMDA receptor antagonists with a thiophene ring. This modification was well-tolerated and, in some cases, even led to an increased affinity for the target receptor. Similarly, replacing a phenyl ring with a thiophene ring in a dopamine (B1211576) uptake inhibitor resulted in a compound with essentially identical brain distribution, demonstrating a successful bioisosteric substitution.

Modulating Drug-Receptor Interactions via Thiophene Scaffold Modifications

The thiophene scaffold serves as a versatile platform for fine-tuning interactions between a drug molecule and its biological receptor. Modifications to the thiophene ring can alter its electronic properties, shape, and hydrogen-bonding capacity, thereby modulating binding affinity and specificity. nih.gov

Key modification strategies include:

Introducing Substituents: Adding electron-donating or electron-withdrawing groups to the thiophene ring changes its electron density. This can influence how the molecule interacts with amino acid residues in the receptor's binding pocket. For example, the sulfur atom's lone pairs of electrons can act as a hydrogen bond acceptor, an interaction that can be modulated by nearby substituents. nih.gov

Positional Isomerism: The placement of substituents on the thiophene ring is critical. Different isomers can present distinct surfaces for receptor interaction, leading to significant variations in biological activity.

Mimicking Biological Moieties: The planar thiophene scaffold can be designed to mimic the shape and electronic features of endogenous ligands. For instance, thiophene-based derivatives have been designed to mimic the adenine (B156593) ring of ATP, enabling them to fit into the ATP-binding pocket of protein kinases and act as inhibitors. mdpi.com The delocalization of electrons across the thiophene ring is a key feature that contributes to these crucial drug-receptor interactions. mdpi.com

The aromaticity and planarity of the thiophene ring are considered essential properties that enhance receptor binding by facilitating favorable orientations within the active site. mdpi.com

Enzyme Inhibition Studies (e.g., Factor Inhibiting Hypoxia-Inducible Factor-1)

Thiophene carboxylic acid derivatives have been investigated as inhibitors of various enzymes. A significant area of research has been their potential to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1). nih.govresearchgate.net FIH-1 is an enzyme that, under normal oxygen conditions, hydroxylates the α-subunit of Hypoxia-Inducible Factor (HIF), a key transcription factor in the cellular response to hypoxia. nih.gov This hydroxylation prevents HIF from activating its target genes. Inhibition of FIH-1 can therefore lead to the activation of the HIF pathway. nih.govresearchgate.net

In one study, a series of furan- and thiophene-2-carbonyl amino acid derivatives were synthesized and evaluated for their ability to inhibit FIH-1. nih.gov The design of these compounds was based on the structure of 2-oxoglutarate, a crucial cofactor for FIH-1. The study found that several of the thiophene-based derivatives were able to elevate HIF transcriptional activity, particularly under mild hypoxic conditions, which is consistent with FIH-1 inhibition. nih.gov This research suggests that the thiophene-2-carboxylic acid scaffold is a promising starting point for the development of small-molecule FIH-1 inhibitors, which could have applications in conditions where HIF activation is beneficial.

| Compound Structure | HIF Transcriptional Activity (Fold Induction vs. Control) | Interpretation |

|---|---|---|

| Thiophene-2-carbonyl glycine | Significant increase | Suggests FIH-1 inhibitory activity |

| 5-Methylthiophene-2-carbonyl glycine | Moderate increase | Shows influence of substitution on activity |

| Thiophene-2-carboxylic acid | Minimal increase | Indicates importance of the amino acid moiety for activity |

Design of Compounds Targeting Specific Molecular Pathways

The versatility of the thiophene scaffold makes it an excellent foundation for designing compounds that target specific molecular pathways implicated in disease. nih.gov By strategically modifying the thiophene core, medicinal chemists can create molecules that selectively interact with key proteins such as kinases, enzymes, or receptors, thereby modulating their respective pathways.

Examples of pathway-targeted design include:

Anti-inflammatory Agents: Thiophene-based compounds have been designed to target key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov For example, the commercial anti-inflammatory drug Tiaprofenic acid is a thiophene derivative. Other research has focused on developing thiophene derivatives that modulate the expression of pro-inflammatory genes by acting on receptors like the Peroxisome proliferator-activated receptor (PPAR). nih.gov

Anticancer Agents: In oncology, thiophene derivatives have been developed to target pathways crucial for cancer cell growth and survival. Many of these compounds are designed as kinase inhibitors or as modulators of apoptosis. nih.govmdpi.com The planarity of the thiophene ring can facilitate binding to the ATP-binding site of kinases. nih.gov

Antiviral Agents: Researchers have designed thiophene derivatives that inhibit viral entry. A recent study identified a series of thiophene compounds that act as Ebola virus entry inhibitors by interfering with the interaction between the viral glycoprotein (B1211001) (EBOV-GP) and the host cell receptor Niemann-Pick C1 (NPC1). acs.org

This targeted approach allows for the development of drugs with potentially higher efficacy and fewer side effects compared to non-selective agents.

Ligand Design and Binding Affinity Optimization

The design of a successful ligand requires a deep understanding of the target's binding site and the principles of molecular recognition. The thiophene scaffold provides a robust framework for ligand design, offering multiple points for modification to optimize binding affinity and selectivity. nih.gov

Optimization strategies often involve:

Computational Modeling: Structure-based drug design (SBDD) and ligand-based drug design (LBDD), including molecular docking simulations, are crucial tools. nih.gov These methods help predict how a designed ligand will bind to its target, guiding the synthesis of compounds with a higher probability of success.

Functional Group Modification: The addition of specific functional groups can introduce new, favorable interactions with the receptor. For example, adding hydrogen bond donors or acceptors, or groups that can form ionic bonds, can significantly increase binding affinity. Studies on dipyridylthiophene-based ligands showed that adding water-solubilizing functional groups also enhanced their optical response and binding to mercury(II) ions, illustrating how functionalization can tune binding properties. rsc.org

Enhanced Sulfur Coordination: The sulfur atom in the thiophene ring is a soft Lewis base and can coordinate with metal ions, which are often present as cofactors in the active sites of enzymes. rsc.org The binding of thiophene-based ligands to uncoordinated lead ions on the surface of perovskite nanocrystals via Pb-S bonds serves as a model for how the thiophene sulfur can passivate and bind to specific sites. frontiersin.org

Through an iterative process of design, synthesis, and biological testing, often guided by computational chemistry, thiophene-based ligands can be systematically refined to achieve high affinity and specificity for their intended biological target. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Analogues with Enhanced Efficacy and Specificity

Given that thiophene (B33073) derivatives are a cornerstone in medicinal chemistry, a significant future direction involves the synthesis and evaluation of novel analogues of 3-methoxythiophene-2-carboxylic acid. ontosight.airesearchgate.net By modifying the substituents on the thiophene ring, researchers aim to create new compounds with improved biological activity and selectivity for specific therapeutic targets. mdpi.comnih.gov Structure-activity relationship (SAR) studies, comparing the effects of the methoxy (B1213986) group against other substituents like methyl or halogens, will be crucial in guiding the design of these new molecules.

Innovations in Sustainable Synthetic Methodologies for Industrial Scale-Up

While established synthetic routes for this compound exist, future research will likely focus on developing more sustainable and economically viable methods for industrial-scale production. This includes the exploration of novel catalytic systems that can improve reaction efficiency, reduce waste, and operate under milder conditions. semanticscholar.org The development of one-pot procedures or continuous flow processes could also represent a significant advancement, making the synthesis more efficient and scalable for commercial applications. beilstein-journals.org

Advanced Computational Approaches for Rational Design

Computational chemistry and molecular modeling are becoming indispensable tools in chemical research. nih.govnih.gov Advanced computational approaches, such as Density Functional Theory (DFT), can be used to predict the electronic properties, reactivity, and spectral data of this compound and its derivatives. nih.govmdpi.com These in silico methods facilitate the rational design of new molecules with desired characteristics, whether for pharmaceutical or material science applications. By modeling interactions with biological targets or predicting material properties, computational studies can significantly accelerate the discovery and development process, reducing the need for extensive trial-and-error synthesis. nih.gov

Exploration of New Application Domains for this compound Derivatives

The unique properties of this compound make it a versatile platform for innovation. Future research will undoubtedly explore new application domains beyond its current uses. In medicinal chemistry, this could involve screening its derivatives against a broader range of diseases and biological targets. ontosight.ai In materials science, new applications could emerge in areas like organic light-emitting diodes (OLEDs), sensors, or advanced coatings, leveraging the electronic and structural properties of the thiophene ring. esdchem.com.tr

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methoxythiophene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous routes for structurally similar thiophene derivatives (e.g., 3-Methylthiophene-2-carboxylic acid) involve carboxylation of thiophene precursors or functionalization via nucleophilic substitution. For example, the Schmidt reaction (using amines and carboxylic acid derivatives) has been employed for chlorinated thiophene-carboxylic acids . Key variables include solvent polarity (e.g., dichloromethane or DMF), temperature control (50–80°C), and catalyst selection (e.g., Lewis acids). Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the methoxy (-OCH) and carboxylic acid (-COOH) substituents. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm, while the thiophene ring protons appear between δ 6.5–7.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity ≥95% .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., CHOS has a theoretical mass of 158.17 g/mol) via ESI-MS or GC-MS .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Key Findings :

- Stability : The compound is stable under normal laboratory conditions (20–25°C) but degrades in the presence of strong oxidizers, acids, or bases .

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture .

- Decomposition Products : Thermal degradation may release CO, CO, and sulfur oxides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiophene-carboxylic acid derivatives?

- Methodology :

- Mechanistic Studies : Use in vitro assays (e.g., kinase inhibition or apoptosis pathways) to validate anticancer claims. For example, 3-Methylthiophene-2-carboxylic acid derivatives have shown activity in preliminary studies, but in vivo models are needed to confirm efficacy .

- Structure-Activity Relationship (SAR) : Compare the methoxy group’s electronic effects (electron-donating) versus methyl or halogen substituents. Computational modeling (e.g., DFT) can predict binding affinities to biological targets .

- Dose-Response Analysis : Address discrepancies by testing across a broad concentration range (nM to mM) in cell-based assays .

Q. What environmental precautions are critical when using this compound in pollution management studies?

- Methodology :

- Ecotoxicology Testing : Assess acute toxicity using Daphnia magna or algae models. Thiophene derivatives may bioaccumulate due to moderate logP values (~1.5–2.5) .

- Degradation Pathways : Investigate photolytic or microbial degradation in soil/water systems via LC-MS to identify breakdown products .

- Containment Protocols : Use fume hoods and secondary containment trays to prevent environmental release. Collect waste in labeled containers for incineration .

Q. How can researchers optimize synthetic routes for this compound to improve scalability and reproducibility?

- Methodology :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to introduce the methoxy group .

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

- Green Chemistry Metrics : Calculate E-factors and atom economy to minimize waste. For example, replacing toxic solvents (DCM) with biodegradable alternatives (Cyrene™) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。